4-(4-butyryl-1-piperazinyl)-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrimidine derivatives, including those with piperazinyl substitutions, often involves nucleophilic substitution reactions, cyclization, and functional group modifications. For example, a series of 4-piperazinopyrimidines with a methylthio substituent at the pyrimidine ring has been synthesized through nucleophilic attack of amines on 2,4,6-trichloropyrimidine, showcasing a method that could potentially be adapted for the synthesis of our compound of interest (Mattioda et al., 1975). Moreover, the synthesis of piperazinyl-thieno[2,3-d]pyrimidines introduces structural variety at different positions of the scaffold, offering insights into versatile synthetic strategies (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is significantly influenced by the nature of their substituents. For instance, the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate reveals how piperazine rings adopt chair conformations and how dihedral angles between the pyrimidine and phenyl rings impact the overall molecule's geometry (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization processes. The preparation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids from methylthio derivatives through displacement reactions with piperazines illustrates the reactivity of such compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are influenced by molecular structure, as demonstrated by structural studies that combine techniques like X-ray diffraction and NMR spectroscopy (Pisklak et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with structural similarities have been synthesized and analyzed for their molecular and crystal structures. For example, the study on tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provides detailed insights into the molecular conformation, crystal packing, and hydrogen bonding within the structure, offering a foundational understanding for further chemical and pharmaceutical exploration (Anthal et al., 2018).
Pharmacological Properties
Another area of research focuses on the synthesis of new compounds to evaluate their pharmacological profiles. For instance, the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have been explored, identifying compounds with potential as antiemetic agents and highlighting their tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer potential of similar compounds has been conducted, with some derivatives showing promise as anticancer agents. For example, the study on Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates potential anticancer properties, highlighting compounds that exhibit significant activity against various cancer cell lines (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-4-5-18(25)24-12-10-23(11-13-24)17-14-16(19-15(2)20-17)22-8-6-21(3)7-9-22/h14H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSFWXMTICEUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.